N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic indole derivative characterized by a sulfonyl-linked acetamide scaffold. The molecule features:
- A 4-bromophenyl group attached to the acetamide nitrogen.
- A sulfonyl bridge connecting the acetamide to the indole core.
- A 2-methylbenzyl substituent at the indole’s 1-position.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O3S/c1-17-6-2-3-7-18(17)14-27-15-23(21-8-4-5-9-22(21)27)31(29,30)16-24(28)26-20-12-10-19(25)11-13-20/h2-13,15H,14,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWANKCHOMMHXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps, starting with the bromination of phenylacetamide to introduce the bromo group at the para position
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis requires careful monitoring and purification processes to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.
Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Bromophenol derivatives.
Reduction: Sulfides or sulfoxides.
Substitution: Various substituted indoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound's interaction with various biomolecules can be studied to understand its potential as a therapeutic agent. Its indole structure is particularly relevant in drug design.
Medicine: The compound has shown potential in medicinal chemistry, where it can be used to develop new drugs targeting specific diseases. Its ability to undergo various chemical reactions makes it a valuable candidate for drug synthesis.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. The sulfonyl group can act as a leaving group in biochemical reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to 10a–10m (amide coupling), but the sulfonyl linker may require additional steps, as seen in compound 40 .
- Biological Activity : While specific data for the target compound is unavailable, analogs like 10a–10m show anticancer activity via Bcl-2/Mcl-1 inhibition. The sulfonyl group could enhance target engagement through hydrogen bonding .
- Physicochemical Properties : The 2-methylbenzyl group may reduce metabolic degradation compared to smaller substituents (e.g., methoxy), improving pharmacokinetics .
Biological Activity
N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromophenyl group, an indole moiety, and a sulfonamide functional group. Its molecular formula is C23H22BrN3O2S, which indicates the presence of various functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 487.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.75 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds derived from similar structures. For instance, derivatives of N-(4-bromophenyl) compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The turbidimetric method was utilized for these evaluations, indicating that certain derivatives exhibited significant antimicrobial efficacy.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial activity of several derivatives, compounds labeled as d1 , d2 , and d3 demonstrated potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, suggesting strong antibacterial effects .
Anticancer Activity
The anticancer potential of this compound has been investigated using the Sulforhodamine B (SRB) assay against the MCF7 breast cancer cell line. The results indicated that certain derivatives could inhibit cell proliferation effectively.
Table 2: Anticancer Activity Data
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| d6 | 5.0 | MCF7 |
| d7 | 4.8 | MCF7 |
| Control | 10.0 | MCF7 |
The above data illustrates that compounds d6 and d7 were particularly effective in reducing cell viability in the MCF7 cell line, with IC50 values significantly lower than that of the control .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of these compounds with specific receptors involved in cancer progression. The binding modes were analyzed using software such as Schrodinger v11.5, revealing that effective compounds formed strong hydrogen bonds and hydrophobic interactions with target proteins.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the phenyl and indole rings significantly affect biological activity. Electron-donating groups enhance antimicrobial activity, while specific substitutions on the indole moiety are crucial for anticancer efficacy.
Table 3: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Electron-donating group | Increased activity |
| N-substituents | Critical for binding |
| Sulfonamide group | Essential for efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
